N-Acetyl-cholera toxin peptide 3-amide
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Overview
Description
N-Acetyl-cholera toxin peptide 3-amide is a synthetic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-cholera toxin peptide 3-amide can be synthesized through several methods. One common approach involves the reaction of an acid chloride with an amine. This method is straightforward and involves the nucleophilic acyl substitution of the acid chloride by the amine. Another method involves the partial hydrolysis of nitriles, which can be converted to amides under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under mild conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-cholera toxin peptide 3-amide undergoes various chemical reactions, including:
Reduction: Amides can be reduced to amines using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.
Dehydration: Thionyl chloride (SOCl2) or phosphorus pentoxide (P2O5) are used as dehydrating agents.
Major Products:
Hydrolysis: Carboxylic acid and amine.
Reduction: Amine.
Dehydration: Nitrile.
Scientific Research Applications
N-Acetyl-cholera toxin peptide 3-amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of N-Acetyl-cholera toxin peptide 3-amide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It may also interact with receptors or other proteins, influencing cellular pathways and processes .
Comparison with Similar Compounds
N-acyl amides: These compounds have a fatty acyl group linked to a primary amine metabolite by an amide bond.
Peptides: Peptides contain amide bonds between amino acids and are essential in biological systems.
Uniqueness: N-Acetyl-cholera toxin peptide 3-amide is unique due to its specific structure and the presence of the N-acetyl group, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other amides and peptides, providing unique properties and applications.
Properties
CAS No. |
132177-90-3 |
---|---|
Molecular Formula |
C71H118N22O24 |
Molecular Weight |
1663.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |
InChI Key |
DEDCJMYTEFOQMA-IWIMAGCOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C |
sequence |
VEVPGSQXIDSQKKA |
Synonyms |
N-Ac-CTP3-amide N-acetyl-cholera toxin (50-64)-3-amide N-acetyl-cholera toxin (50-64)-amide N-acetyl-cholera toxin peptide 3-amide |
Origin of Product |
United States |
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